Tert-butyl 2-cyanoacrylate
Description
Structure
3D Structure
Properties
CAS No. |
37891-36-4 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
tert-butyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-6(5-9)7(10)11-8(2,3)4/h1H2,2-4H3 |
InChI Key |
QOZPAYSTKGZHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C#N |
Origin of Product |
United States |
Monomer Synthesis Methodologies for Alkyl 2 Cyanoacrylates
The principal route for synthesizing alkyl 2-cyanoacrylates, including the tert-butyl variant, is the Knoevenagel condensation. researchgate.netmdpi.com This reaction forms the backbone of industrial production, leading to the formation of a prepolymer that is subsequently cracked to yield the desired monomer. researchgate.netpcbiochemres.com
Knoevenagel Condensation Reaction: Mechanism and Stoichiometric Considerations
The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound, in this case, tert-butyl cyanoacetate (B8463686), and a carbonyl compound, typically formaldehyde (B43269) (or its polymer form, paraformaldehyde). pcbiochemres.comgoogle.comsemanticscholar.org The reaction is base-catalyzed, initiating the deprotonation of the α-carbon of the cyanoacetate. pcbiochemres.compcbiochemres.com
The mechanism proceeds as follows:
A basic catalyst abstracts a proton from the α-carbon of tert-butyl cyanoacetate, forming a resonance-stabilized carbanion. rsc.orgderpharmachemica.com
This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. pcbiochemres.com
The resulting intermediate undergoes dehydration to form the carbon-carbon double bond, yielding the tert-butyl 2-cyanoacrylate monomer. pcbiochemres.com
Stoichiometrically, the reaction involves the condensation of equimolar amounts of the cyanoacetate and formaldehyde. However, in practice, a slight excess of formaldehyde may be used to drive the reaction to completion. The reaction is highly reactive, and the monomer readily polymerizes under basic conditions, forming an oligomeric prepolymer. pcbiochemres.com This prepolymer is the intermediate product that proceeds to the depolymerization stage. researchgate.netpcbiochemres.com
Role of Basic Catalysts in Condensation
The choice of a basic catalyst is critical for the efficiency of the Knoevenagel condensation. Various bases can be employed, including primary and secondary amines and their ammonium (B1175870) salts, such as piperidine (B6355638) and pyridine. semanticscholar.orgderpharmachemica.comtandfonline.com The basicity of the catalyst must be sufficient to deprotonate the active methylene group of the cyanoacetate, thereby initiating the condensation. tandfonline.com
Some catalysts, like piperidine, offer the additional advantage of forming an azeotropic mixture with the water produced during the condensation, which aids in its removal and drives the reaction equilibrium towards product formation. smolecule.com The catalyst concentration must be carefully controlled; too much can lead to uncontrolled, rapid polymerization, while too little results in a slow and inefficient reaction. In some processes, the catalyst is continuously added during the reaction to maintain a steady rate. google.com
| Catalyst Type | Examples | Role in Reaction |
| Primary Amines | Ethylamine | Promotes condensation through a different mechanism than secondary amines. tandfonline.com |
| Secondary Amines | Piperidine, Pyridine | Act as effective base catalysts and can aid in water removal. semanticscholar.orgderpharmachemica.comtandfonline.com |
| Tertiary Amines | Triethylamine | Functions as a base to facilitate the reaction. tandfonline.com |
| Inorganic Bases | Lithium Hydroxide Monohydrate | Can act as a 'dual activation' catalyst. bibliotekanauki.pl |
Solvent Selection and Azeotropic Distillation for Water Removal
The removal of water, a byproduct of the condensation reaction, is crucial for maximizing the yield of the cyanoacrylate prepolymer. smolecule.com This is typically achieved through azeotropic distillation. mdpi.com The selection of an appropriate solvent that forms an azeotrope with water is therefore a key consideration.
Commonly used solvents include aromatic hydrocarbons like toluene (B28343) and benzene. smolecule.com Toluene is often preferred due to its higher boiling point and the composition of its azeotrope with water, which allows for more efficient water removal and better process control. smolecule.com The continuous removal of water shifts the reaction equilibrium to favor the formation of the prepolymer and prevents potential hydrolysis of the ester group. smolecule.com
| Solvent | Azeotrope Boiling Point with Water (°C) | Water Content in Azeotrope (%) |
| Benzene | 69.4 | 8.5 |
| Toluene | 84.1 | 13.5 |
Post-Synthesis Purification and Stabilization
Following the Knoevenagel condensation, the resulting oligomeric mixture must be purified and stabilized to obtain the high-purity this compound monomer.
Thermal Depolymerization of Intermediate Oligomers
The crude product of the Knoevenagel condensation is a prepolymer or oligomer of this compound. researchgate.netpcbiochemres.com To obtain the monomer, this prepolymer must be "cracked" or thermally depolymerized. pcbiochemres.comnih.gov This process is typically carried out by heating the oligomer under reduced pressure. google.com The monomer, as it is formed, is distilled off and collected. google.comgoogle.com
This thermal cracking is a sensitive step, as the high temperatures required can also lead to degradation of the product. wisdomlib.org The process is often performed in the presence of acidic compounds like phosphorus pentoxide (P₂O₅) and free-radical inhibitors such as hydroquinone (B1673460) to prevent re-polymerization of the newly formed monomer during distillation. google.comgoogle.com
Strategies for Inhibiting Premature Polymerization During Storage
This compound is highly susceptible to premature polymerization, especially in the presence of moisture or basic substances. pcbiochemres.com Therefore, effective stabilization is essential for storage and handling. This is achieved by adding a combination of inhibitors.
Anionic Polymerization Inhibitors: To prevent anionic polymerization, which is the primary mechanism of curing, acidic stabilizers are added. google.com These can include Lewis acids like sulfur dioxide (SO₂) and boron trifluoride (BF₃), as well as Brønsted acids such as sulfuric acid and sulfonic acids. google.comgoogle.comgoogle.com The concentration of these inhibitors must be carefully optimized to ensure stability without "over-stabilizing" the monomer, which would hinder its performance as an adhesive. google.com
Free-Radical Polymerization Inhibitors: Although anionic polymerization is the main concern, free-radical polymerization can also occur. To prevent this, phenolic compounds are commonly used as free-radical scavengers. google.com Examples include hydroquinone, p-methoxy phenol, and butylated hydroxyanisole (BHA). google.comgoogle.com A combination of these inhibitors is often employed to provide comprehensive stabilization. google.com
| Inhibitor Type | Examples | Function |
| Anionic | Sulfur Dioxide (SO₂), Boron Trifluoride (BF₃), Sulfonic Acids | Inhibit polymerization initiated by bases or anions. google.comgoogle.comgoogle.com |
| Free-Radical | Hydroquinone, Butylated Hydroxyanisole (BHA), p-Methoxy Phenol | Prevent polymerization initiated by free radicals. google.comgoogle.com |
Advanced Synthetic Techniques
The synthesis of alkyl 2-cyanoacrylates has evolved beyond traditional methods, with researchers focusing on advanced techniques to improve reaction efficiency, yield, and to create monomers with tailored functionalities. These modern approaches address the need for faster, more controlled, and versatile synthetic routes.
Microwave-Assisted Synthesis for Reaction Acceleration
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com In the context of alkyl 2-cyanoacrylate synthesis, particularly the Knoevenagel condensation step, microwave irradiation offers significant advantages over conventional heating methods. researchgate.netmdpi.com This non-conventional energy source can drastically reduce reaction times, often by a factor of 3 to 5, without compromising the yield or quality of the final monomer. researchgate.netnih.govnih.gov
The synthesis of n-butyl 2-cyanoacrylate (BCA) provides a clear example of this acceleration. researchgate.net The process typically involves the Knoevenagel condensation of n-butyl cyanoacetate and a formaldehyde source, followed by the pyrolysis of the resulting oligomeric intermediate. researchgate.netresearchgate.net When using a conventional oil bath for heating, the "direct synthesis" (where the oligomer mixture is pyrolyzed directly) can be a lengthy process. researchgate.net However, by employing a multimode microwave oven, the reaction time is significantly shortened. researchgate.netmdpi.comnih.gov For instance, the initial condensation step, which involves the azeotropic distillation of water and toluene, can be completed in minutes under microwave irradiation, compared to a much longer duration with an oil bath. nih.gov
The primary benefit of microwave heating lies in its efficiency. Microwaves directly and rapidly heat the reaction mixture, leading to a significant reduction in processing time. oatext.comresearchgate.netmdpi.com Studies have shown that for the direct synthesis of n-butyl cyanoacrylate, microwave-assisted methods can reduce the reaction time by a factor of 3 to 5 while achieving comparable yields to conventional heating. researchgate.netnih.govnih.gov The best synthetic method was identified as the "direct synthesis" assisted by microwaves, which provided acceptable yields (averaging 65.3% ± 5.9%), good reproducibility, and dramatically shorter reaction times. researchgate.netmdpi.com
Below is a comparison of direct synthesis of n-butyl 2-cyanoacrylate using conventional heating versus microwave irradiation:
| Heating Method | Average Reaction Time (min) | Average Yield (%) |
|---|---|---|
| Oil Bath | 142.5 | 67.0 ± 4.1 |
| Microwave Irradiation | 34.0 | 65.3 ± 5.9 |
Data sourced from a study on n-butyl cyanoacrylate synthesis. researchgate.netmdpi.com
Synthesis of Functionalized Alkyl 2-Cyanoacrylate Monomers
The synthesis of functionalized alkyl 2-cyanoacrylates is a significant area of research, aiming to produce monomers with specific properties for advanced applications. chemistryjournal.inafinitica.com Functionalization can be achieved by introducing various chemical groups into the monomer's structure, either in the alkyl ester group or as substituents on a phenyl ring. afinitica.comresearchgate.net
One common strategy is the piperidine-catalyzed Knoevenagel condensation of a substituted benzaldehyde (B42025) with an appropriate alkyl cyanoacetate. chemistryjournal.inresearchgate.net This method has been used to prepare a variety of novel phenyl-trisubstituted propyl 3-phenyl-2-cyanoacrylates with good yields (72–97 wt%). researchgate.net Examples include monomers functionalized with trimethyl, methoxy, and hydroxy groups on the phenyl ring. chemistryjournal.inresearchgate.net These functionalized monomers can then be copolymerized with other monomers, such as styrene, to modify the properties of commercial polymers. chemistryjournal.inresearchgate.net
Another advanced approach involves creating monomers designed for subsequent chemical modification, such as "click" chemistry. afinitica.comdocsity.com A general methodology has been developed to produce highly functionalized poly(alkyl cyanoacrylate) (PACA) nanoparticles from a "clickable" polymeric scaffold. afinitica.comdocsity.comafinitica.com The process begins with the synthesis of a functionalized monomer, such as azidopoly(ethylene glycol) cyanoacetate. This monomer, which contains an azide (B81097) group at the end of a PEG chain, is then copolymerized with another cyanoacetate, like hexadecyl cyanoacetate. afinitica.com The resulting copolymer has azide functionalities that can be readily reacted with alkyne-containing molecules via Huisgen 1,3-dipolar cycloaddition ("click" chemistry), allowing for the attachment of various ligands and functional moieties. afinitica.comdocsity.com
Researchers have also synthesized monomers with specific functional groups for targeted applications. For instance, novel cyanoacrylates like 2-cyanoethyl 2-cyanoacrylate and 1-cyanoethyl 2-cyanoacrylate have been created for use in developing latent fingerprints. researchgate.net Furthermore, monomers containing unsaturated bonds, such as allyl-2-cyanoacrylate and propargyl-2-cyanoacrylate, have been synthesized. researchgate.net The introduction of double and triple bonds into the ester group can enhance the thermal resistance of the resulting polymer adhesive due to the potential for cross-linking. researchgate.net
The table below summarizes various approaches to synthesizing functionalized alkyl 2-cyanoacrylate monomers.
| Functional Group/Modification | Monomer Example | Synthetic Method | Purpose/Application |
|---|---|---|---|
| Phenyl Ring Substituents (e.g., methoxy, methyl) | Isopropyl 3-(2,3-dimethyl-4-methoxyphenyl)-2-cyanoacrylate | Knoevenagel condensation of substituted benzaldehydes and isopropyl cyanoacetate. chemistryjournal.in | Polymer modification. chemistryjournal.in |
| Azide Group for "Click" Chemistry | Azidopoly(ethylene glycol) cyanoacetate | Multi-step synthesis to introduce an azide onto a PEG-cyanoacetate backbone. afinitica.com | Creation of functionalizable nanoparticles for biomedical applications. afinitica.comdocsity.com |
| Additional Cyano Group | 1-Cyanoethyl 2-cyanoacrylate | Diels-Alder protection/deprotection route involving anthracene. researchgate.net | Imaging of latent fingerprints. researchgate.net |
| Alkenyl/Alkinyl Groups | Allyl-2-cyanoacrylate / Propargyl-2-cyanoacrylate | Esterification of cyanoacetic acid followed by condensation and depolymerization. researchgate.net | Improved adhesive strength and heat-resistance. researchgate.net |
| Carboxyl Groups | (Carboxyl-functionalized nanoparticles) | Amino acid-initiated miniemulsion polymerization of n-butyl cyanoacrylate. beilstein-journals.org | pH-responsive functionalized nanoparticles. beilstein-journals.org |
Polymerization Mechanisms and Kinetics of Alkyl 2 Cyanoacrylates
Anionic Polymerization Pathways
The dominant mechanism for the polymerization of tert-butyl 2-cyanoacrylate is anionic polymerization. This process is exceptionally sensitive and can be initiated by even weak nucleophiles. jove.comscispace.com
The initiation of the polymerization of alkyl 2-cyanoacrylates can be triggered by a variety of nucleophilic species. scispace.com These include anions like hydroxyl and bromide ions, as well as weak bases such as water, alcohols, amines, and phosphines. pcbiochemres.comnih.gov In many practical applications, the ubiquitous presence of moisture on surfaces is sufficient to start the polymerization process. mdpi.comnih.govstickfast.com The nucleophile attacks the electron-deficient β-carbon of the C=C double bond in the cyanoacrylate monomer. nih.govbris.ac.uk This attack leads to the formation of a carbanion at the α-carbon. pcbiochemres.comstickfast.com Non-dissociated bases like tertiary amines and phosphines can also initiate polymerization, leading to a zwitterionic polymerization pathway. nih.gov
Once initiated, the newly formed carbanion is highly reactive and acts as the propagating species. pcbiochemres.comstickfast.com This carbanion is stabilized by resonance through the adjacent nitrile and ester groups, which delocalize the negative charge. pcbiochemres.comnih.gov The propagating carbanion then attacks the β-carbon of another monomer molecule in a conjugate addition reaction. pcbiochemres.commdpi.com This process repeats, leading to the rapid growth of long polymer chains. pcbiochemres.comstickfast.com The chain reaction continues as the carbanion reacts with more cyanoacrylate monomers, creating longer polymer chains and forming a strong, cross-linked polymer network. stickfast.com
The polymerization of cyanoacrylates is a classic example of chain-growth polymerization. pcbiochemres.com This type of polymerization involves distinct initiation, propagation, and termination steps, where monomers with double bonds are added to a growing polymer chain. pcbiochemres.com A key characteristic is the rapid growth of polymer chains to high molecular weights in a short period. pcbiochemres.com The molecular weights of the resulting poly(cyanoacrylate) are typically in the range of 10⁵ to 10⁷ g·mol⁻¹. nih.gov Solution polymerizations of n-butyl 2-cyanoacrylate in tetrahydrofuran (B95107) (THF) have demonstrated extremely high propagation rate coefficients (kp) approaching 10⁶ L·mol⁻¹·s⁻¹. mdpi.comnih.gov Propagation continues until all available monomers are consumed or a termination or chain-transfer event occurs. nih.gov
The polymerization of cyanoacrylates is a highly exothermic process, meaning it releases a significant amount of heat. pcbiochemres.comwikipedia.org This exothermic nature contributes to the rapid curing of the adhesive, allowing it to set and bond materials quickly. pcbiochemres.com The temperature increase during polymerization can range from 5°C to as high as 70°C, depending on the specific monomer and additives. google.com While beneficial for rapid curing, excessive heat release can be a concern in certain applications. derpharmachemica.com For instance, the polymerization of Glubran 2, a modified n-butyl cyanoacrylate, in contact with organic tissues results in a maximum local temperature of 45°C, which is considerably lower than the up to 80°C that can be reached with the single butyl α-cyanoacrylate monomer. researchgate.net
Controlled Polymerization Approaches
Controlling the polymerization of highly reactive monomers like this compound is crucial for tailoring the properties of the resulting polymer for specific applications. mpg.de
Living anionic polymerization is a technique that allows for precise control over the molecular weight and molecular weight distribution of the resulting polymer. rsc.org In an ideal living anionic polymerization, the initiation step is fast compared to the propagation reaction, and there are no transfer or termination reactions. rsc.org The active chain ends remain "living" and will continue to propagate as long as monomer is available. pcbiochemres.combris.ac.ukrsc.org This allows for the synthesis of polymers with a narrow molecular weight distribution (Mw/Mn ≤ 1.1) and a molecular weight determined by the monomer-to-initiator ratio. rsc.org
Application of Frustrated Lewis Pairs in Controlled Polymerization
Frustrated Lewis Pairs (FLPs) have emerged as effective promoters for the controlled living ionic polymerization of cyanoacrylates. nih.govrsc.org A hydrogenated FLP, [TMPH+][HB(C6F5)3−], has been successfully used to initiate the controlled living polymerization of monomers like n-butyl cyanoacrylate (BCA), ethyl cyanoacrylate (ECA), and methyl cyanoacrylate (MECA) in tetrahydrofuran (THF). nih.gov This method allows for the synthesis of homopolymers through sequential monomer addition and the creation of block copolymers with well-defined structures and narrow polydispersities. nih.govrsc.org
The FLP-based initiator significantly reduces the polymerization rate, which is typically extremely fast for cyanoacrylates. nih.gov For instance, the rate of polymerization with the hydrogenated FLP initiator was found to be four orders of magnitude lower than that with a standard triphenylphosphine (B44618) (PPh3) initiator at 60 °C. nih.gov This controlled approach helps to avoid the formation of "daughter" polymers, which are lower molecular weight polymers that can form due to degradation reactions. rsc.org An interesting observation is the inverse relationship between polymerization rate and temperature when using the FLP initiator. nih.gov
Below is a table summarizing the results of n-butyl cyanoacrylate polymerization initiated by various systems, highlighting the control achieved with the FLP initiator.
| Initiator System | Time (min) | Calculated Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity (Đ) |
| BuLi | 20 | 12,250 | 8,990 / 3.2 x 10^5 | 1.5 / 1.4 |
| PPh3 | 120 | 12,250 | 3.5 x 10^5 | >10 |
| [TMPH+][HB(C6F5)3−] | 15 | 12,250 | 11,050 | 1.17 |
| Data sourced from multiple experiments under varying conditions. researchgate.netrsc.org |
Radical Polymerization Studies
While anionic polymerization is more common, radical polymerization of alkyl 2-cyanoacrylates is also possible and offers synthetic advantages. mdpi.comnih.gov This pathway is generally more challenging to achieve due to the monomer's high susceptibility to anionic polymerization. mdpi.comnih.gov
To facilitate radical polymerization, anionic polymerization must be suppressed. This is typically achieved by conducting the reaction in an acidic environment. mdpi.comnih.gov The presence of an acid inhibitor, such as a Lewis acid like a boron trifluoride acetic acid complex or a Brønsted acid like methanesulfonic acid, protonates and deactivates any nucleophilic species that could initiate anionic polymerization. mdpi.comresearchgate.net However, excessive acidity must be avoided to prevent hydrolysis of the monomer or polymer. researchgate.net Common radical initiators used for cyanoacrylate polymerization include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). nih.gov
The kinetics of radical homopolymerization of alkyl 2-cyanoacrylates have been studied, though some rate coefficients remain a subject of debate. nih.gov Early studies on methyl 2-cyanoacrylate determined the ratio of the propagation rate constant to the square root of the termination rate constant (k_p/k_t^0.5) to be 0.021 L·mol⁻¹·s⁻¹ at 60 °C. mdpi.com For the bulk polymerization of ethyl 2-cyanoacrylate at 30 °C with acetic acid as an anionic inhibitor, the propagation rate coefficient (k_p) was found to be 1622 L·mol⁻¹·s⁻¹ and the termination rate coefficient (k_t) was 4.11 × 10⁸ L·mol⁻¹·s⁻¹. mdpi.com
Alkyl 2-cyanoacrylates can also undergo radical copolymerization with various vinyl monomers. mdpi.com For example, the copolymerization of ethyl 2-cyanoacrylate and methyl methacrylate (B99206) (MMA) has been studied extensively. mdpi.com Reactivity ratios for the copolymerization of various cyanoacrylates with other monomers have been determined and are summarized in the table below.
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 |
| Ethyl 2-cyanoacrylate | Methyl Methacrylate | 0.15 | 0.02 |
| Data represents reactivity ratios at 60°C. mdpi.com |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled/living radical polymerization, has been applied to alkyl 2-cyanoacrylates to synthesize block copolymers. mdpi.comwiley.com This technique allows for better control over the polymer architecture. mdpi.com The RAFT polymerization of ethyl 2-cyanoacrylate, n-butyl 2-cyanoacrylate, and 2-phenylethyl cyanoacrylate has been achieved using a poly(methyl methacrylate) dithiobenzoate macro-RAFT agent. researchgate.netwiley.com While this enabled the creation of the first block copolymers containing poly(cyanoacrylates), a significant loss of the RAFT end-group was observed, which limited the "living" character of the polymerization. researchgate.netwiley.com For the three cyanoacrylates investigated, the loss of livingness was approximately 70% by the end of the polymerizations. nih.gov
Zwitterionic Polymerization Considerations
Zwitterionic polymerization is a specific type of polymerization initiated by neutral nucleophiles like tertiary amines and phosphines. nih.gov The mechanism involves the formation of a zwitterionic species that propagates the polymerization. nih.gov The kinetics of zwitterionic polymerization can be complex and are influenced by factors such as the nature of the initiator and the presence of impurities like water. acs.orgafinitica.com Studies on the polymerization of butyl cyanoacrylate by tertiary amines in THF have shown that small amounts of water can affect the reaction. afinitica.com In some cases, a negative temperature dependence on the rate of initiation has been observed. acs.org The polymerization of butyl cyanoacrylate initiated by triphenylphosphine has been described as a living polymerization with slow initiation. acs.org
Factors Influencing Polymerization Rate and Conversion
Several factors can influence the rate and conversion of this compound polymerization:
Initiator: The type and concentration of the initiator play a crucial role. Stronger nucleophiles lead to faster initiation of anionic polymerization. In radical polymerization, the choice of initiator and its decomposition rate are important. nih.govresearchgate.net
Temperature: The effect of temperature can be complex. In radical polymerization, higher temperatures generally increase the rate of initiation and propagation. mdpi.com However, in some zwitterionic polymerizations, an inverse relationship between temperature and polymerization rate has been observed. nih.govrsc.org The thermal stability of the resulting polymer is also a consideration, as poly(cyanoacrylates) can degrade at temperatures slightly above their glass transition temperature. nih.govresearchgate.net
Solvent: The polarity of the solvent can affect the polymerization rate. For instance, the radical homopolymerization of ethyl 2-cyanoacrylate was found to be faster in the less polar solvent toluene (B28343) compared to acetonitrile. nih.gov
pH: The pH of the reaction medium is critical, especially for anionic polymerization. Acidic conditions inhibit anionic polymerization, while neutral or basic conditions promote it. mdpi.comresearchgate.net
Monomer Purity: The presence of impurities, particularly acidic or basic compounds and water, can significantly impact the polymerization process. rsc.orgafinitica.com Freshly distilled monomers often lead to more controlled and reproducible results. rsc.orgrsc.org
Stabilizers: Commercial cyanoacrylate formulations contain stabilizers to prevent premature polymerization. These are typically radical inhibitors (e.g., hydroquinone) and anionic inhibitors (e.g., weak acids). mdpi.comgoogle.com
Impact of Environmental Moisture and Humidity
Environmental moisture is a critical factor in the polymerization of alkyl 2-cyanoacrylates, acting as a primary initiator for the anionic polymerization process. pcbiochemres.comindexcopernicus.com The ubiquitous presence of a thin film of moisture on most surfaces is sufficient to trigger the rapid curing of cyanoacrylate adhesives. nih.govraajournal.com Water molecules, acting as weak nucleophiles, attack the electron-deficient β-carbon of the cyanoacrylate monomer. pcbiochemres.com This initiation step forms a hydroxyl-terminated anion and a protonated monomer, which then generates a zwitterionic species that propagates the polymerization. pcbiochemres.com
The concentration of moisture, or humidity, directly influences the kinetics of polymerization. pcbiochemres.comindexcopernicus.com
Low Humidity: In environments with low humidity, the initiation process may be slower, potentially leading to incomplete or delayed bond formation. pcbiochemres.com
High Humidity: Conversely, high humidity can accelerate the curing process. pcbiochemres.com This rapid, highly exothermic reaction can affect the final properties of the polymer. pcbiochemres.com
The moisture present in the substrate itself is often more crucial for initiating polymerization than the ambient humidity during the application process. researchgate.net Research on ethyl 2-cyanoacrylate has shown that the amount of moisture in a latent fingerprint deposit is more significant for its development via fuming than the moisture in the surrounding air. researchgate.net This highlights the sensitivity of the polymerization process to minute quantities of water at the substrate interface. Therefore, managing moisture content is essential for achieving consistent and reliable performance of cyanoacrylate-based systems. pcbiochemres.com
Influence of Substrate Surface Chemistry
The chemical nature of the substrate plays a pivotal role in initiating and modulating the polymerization kinetics of alkyl 2-cyanoacrylates. The polymerization is triggered by nucleophilic or basic sites on the substrate surface. pcbiochemres.com A wide variety of materials, including metals, plastics, rubber, and ceramics, possess sufficient surface basicity or adsorbed moisture to initiate the anionic polymerization cascade. pcbiochemres.comraajournal.com
The rate of polymerization can vary significantly depending on the substrate's properties. raajournal.com
Basic Surfaces: Substrates with higher surface basicity (e.g., those with amine or hydroxyl groups) can accelerate polymerization.
Acidic Surfaces: Conversely, acidic surfaces can retard or even inhibit the polymerization by neutralizing the anionic initiators. This is the principle behind using acidic stabilizers in cyanoacrylate formulations. raajournal.com
Porous Surfaces: On porous materials like wood or leather, the monomer can penetrate the surface before fully curing, which can be managed by using thickened adhesive formulations. slideshare.net
The following table presents data on the polymerization rate of different alkyl 2-cyanoacrylates, which is influenced by both the alkyl group and the nature of the system (homogeneous vs. heterogeneous/on a substrate).
| Alkyl Group | Relative Polymerization Rate (Homogeneous System) raajournal.com | Relative Polymerization Rate (Heterogeneous System) raajournal.com |
|---|---|---|
| Methyl | Fastest | Fastest |
| Ethyl | Fast | Fast |
| n-Butyl | Slower | Slower |
| Isobutyl | Slower | Slow |
| Isopropyl | Slowest | Slowest |
Effect of Temperature on Reaction Kinetics
Temperature is a significant variable that affects the reaction kinetics of alkyl 2-cyanoacrylate polymerization. The relationship, however, can be complex and depends on the specific conditions of polymerization (e.g., in bulk, in solution, or from the vapor phase). researchgate.netnih.gov
Generally, for many chemical reactions, an increase in temperature leads to an increase in reaction rate. However, for the anionic polymerization of cyanoacrylates, the effect can be counterintuitive. In studies involving the vapor phase polymerization of ethyl 2-cyanoacrylate for developing latent fingerprints, it was observed that the amount of polymer formed actually increased with decreasing temperature. researchgate.net This was interpreted as the result of a loosening of the ion pair at the end of the growing polymer chain at lower temperatures, which in turn leads to a more active propagating species. researchgate.net
Conversely, other studies have shown that for n-butyl cyanoacrylate (NBCA) mixtures used in medical embolization, polymerization time decreased as the temperature was lowered from 30 °C to 0 °C. nih.gov However, a slight increase in polymerization time was observed as the temperature rose from 30 °C to 60 °C. nih.gov The polymerization of Glubran 2, a modified NBCA, is known to generate a maximal local temperature of 45 °C, which is significantly lower than the up to 80 °C that can be reached with pure NBCA, indicating the exothermic nature of the reaction. researchgate.net
The thermal stability of the resulting polymer is also a key consideration. Poly(alkyl cyanoacrylates) generally exhibit poor thermal stability, beginning to degrade at temperatures slightly above their glass transition temperature (T_g). nih.govmdpi.com For example, poly(ethyl 2-cyanoacrylate) has a T_g of approximately 150 °C and begins to degrade around this temperature, although its ceiling temperature (T_c), where polymerization and depolymerization rates are equal, is much higher at 276 °C. nih.gov
The table below shows the effect of temperature on the polymerization time of various n-butyl cyanoacrylate (NBCA)-iodized oil mixtures.
| Temperature (°C) | Polymerization Time (seconds) - Pure NBCA nih.gov | Polymerization Time (seconds) - 1:1 NBCA:Oil nih.gov | Polymerization Time (seconds) - 1:4 NBCA:Oil nih.gov |
|---|---|---|---|
| 0 | 15.2 | 36.8 | 105.6 |
| 10 | 11.4 | 25.1 | 76.2 |
| 20 | 8.1 | 16.2 | 50.3 |
| 30 | 5.9 | 12.5 | 35.5 |
| 40 | 6.3 | 11.8 | 33.7 |
| 50 | 7.1 | 12.1 | 34.2 |
| 60 | 8.5 | 13.5 | 36.1 |
Polymer Characterization and Analytical Techniques
Spectroscopic Characterization Methods
Spectroscopy is a fundamental tool for elucidating the molecular structure and quantifying components within tert-butyl 2-cyanoacrylate formulations.
For poly(butyl cyanoacrylate) (PBCA), both ¹H and ¹³C NMR spectra are used to verify the polymer structure. The spectra of different molecular weight batches (e.g., 2000 g/mol and 20,000 g/mol ) of poly(n-butyl cyanoacrylate) are largely identical, indicating that the polymerization process does not alter the fundamental chemical structure of the repeating monomer unit nih.gov.
¹H NMR Spectroscopy: The proton NMR spectrum of the monomer would show characteristic signals for the vinyl protons and the protons of the tert-butyl group. Upon polymerization, the signals corresponding to the vinyl protons would disappear, and new signals for the polymer backbone would emerge. In the ¹H spectrum of poly(n-butyl cyanoacrylate), signal band broadening is observed, which suggests the polymer is atactic nih.gov.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework. For the monomer, distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the double bond, the nitrile carbon, and the carbonyl carbon are expected. Similar to the ¹H NMR, the polymerization is confirmed by the disappearance of the vinyl carbon signals and the appearance of signals corresponding to the saturated polymer backbone nih.gov.
Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound Monomer
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ester carbonyl) | 160-170 |
| C≡N (Nitrile) | 115-120 |
| C=CH₂ (Vinyl) | 125-135 |
| C=CH₂ (Vinyl) | 105-115 |
| -O-C (CH₃)₃ (Quaternary) | 80-90 |
| -C(C H₃)₃ (Methyl) | 25-30 |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in both the monomer and the polymer, and for monitoring the polymerization process. The analysis of n-butyl cyanoacrylate provides representative spectral data.
Key characteristic absorption bands for the n-butyl cyanoacrylate monomer include the C≡N stretching vibration, the C=O stretching from the ester group, and C-O stretching researchgate.net. During polymerization, the consumption of the C=C double bond in the monomer is a key indicator of the reaction's progress mdpi.com. This is observed by the disappearance of the peak corresponding to the C=C stretching vibration in the polymer's spectrum researchgate.net.
Interactive Table: FTIR Peak Assignments for Butyl Cyanoacrylate Monomer and Polymer
| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Vibrational Mode |
| C≡N | 2238 | 2257 | Stretching |
| C=O | 1737 | 1750 | Stretching |
| C=C | ~1615-1630 | Disappears | Stretching |
| C-O | 1289 | 1260 | Stretching |
Data based on n-butyl cyanoacrylate. researchgate.net
Cyanoacrylate adhesives contain inhibitors to prevent premature polymerization. Hydroquinone (B1673460) is a commonly used inhibitor. Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a straightforward and effective method for the quantification of hydroquinone in cosmetic and pharmaceutical preparations ijsr.netmt.com.
This technique can be applied to this compound formulations to ensure the correct concentration of the inhibitor. The method relies on Beer-Lambert's law, where the absorbance of the sample is directly proportional to the concentration of the analyte. For hydroquinone, the maximum absorbance (λmax) is typically observed around 289-290 nm ijsr.netinnovareacademics.in. By creating a calibration curve with standard solutions of hydroquinone, the concentration in a sample of this compound can be accurately determined innovareacademics.in. This quality control step is vital for ensuring the shelf-life and stability of the monomer.
Chromatographic Analysis of Monomers and Polymers
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of monomer purity and the determination of polymer molecular weight distribution.
The molecular weight and molecular weight distribution of poly(this compound) are critical parameters that influence its physical properties and performance. Advanced Polymer Chromatography (APC) is a modern high-resolution size-based separation technique that provides more detailed information about a polymer's molecular weight distribution faster than traditional Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) chromatographytoday.comlcms.cz.
The APC system utilizes small, high-pore-volume hybrid particles in its columns, which leads to significant gains in separation efficiency, stability, and speed chromatographytoday.comlcms.cz. This allows for unparalleled resolution, especially for low molecular weight oligomers chromatographytoday.com. Studies on poly(n-butyl cyanoacrylate) have successfully employed APC to determine molecular weights, demonstrating its applicability to this class of polymers nih.gov. Similarly, SEC has been used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity (PD) of poly(butyl cyanoacrylate) nih.gov. These techniques are crucial for tailoring the polymer's properties for specific applications.
Interactive Table: Comparison of Polymer Chromatography Techniques
| Feature | Advanced Polymer Chromatography (APC) | Traditional GPC/SEC |
| Principle | Size Exclusion Chromatography | Size Exclusion Chromatography |
| Particle Size | Sub-3-µm hybrid particles | Larger, porous polymer-based particles |
| Resolution | High, especially for oligomers | Lower |
| Analysis Speed | 5 to 20 times faster chromatographytoday.com | Slower |
| Solvent Consumption | Reduced chromatographytoday.com | Higher |
| System Flexibility | High, allows for rapid solvent switching lcms.cz | Limited, columns may swell or shrink |
Gas Chromatography (GC) is a robust and accurate method for determining the purity of the this compound monomer and identifying any residual components from the synthesis process dtic.mil. A representative sample is injected into the GC, where it is vaporized and separated into its individual components based on their boiling points and interaction with the stationary phase of the column kelid1.ir.
For alkyl cyanoacrylates, GC can effectively separate the monomer from impurities such as the corresponding alcohol (tert-butanol in this case), which can be present from the synthesis process dtic.mil. The technique typically employs a capillary column and a flame ionization detector (FID) or a thermal conductivity detector (TCD). By comparing the retention times of the peaks in the sample chromatogram to those of known standards, impurities can be identified. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of the monomer's purity.
Morphological and Structural Analysis
The physical and mechanical properties of a polymer are intrinsically linked to its surface morphology and crystalline structure. Techniques such as Field Emission Scanning Electron Microscopy (FSEM) and X-ray Diffraction (XRD) are pivotal in elucidating these characteristics.
Field Emission Scanning Electron Microscopy (FSEM) for Surface Morphology
Field Emission Scanning Electron Microscopy (FSEM) is a powerful analytical tool that provides high-resolution images of a material's surface topography. ijpbs.comsemanticscholar.org By scanning a sample with a focused beam of electrons liberated by a field emission source, FSEM can achieve resolutions down to the nanometer scale, making it ideal for examining the fine surface features of polymeric materials. ijpbs.compolimi.it The technique can reveal details about texture, porosity, and the physical arrangement of polymer chains at the surface.
For poly(this compound), specific FSEM studies detailing its surface morphology are not extensively available in the current scientific literature. However, analysis of related poly(alkyl 2-cyanoacrylates), such as poly(n-butyl 2-cyanoacrylate) nanoparticles, has shown the formation of generally spherical structures when synthesized via emulsion polymerization. researchgate.net The morphology of the polymer can be influenced by the synthesis method and conditions.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification
X-ray Diffraction (XRD) is the principal method for determining the crystalline structure of materials. nih.gov When a polymer sample is exposed to an X-ray beam, the atoms in the crystalline regions diffract the X-rays in a specific pattern of intensities. nih.gov This pattern serves as a fingerprint for the material's crystal structure, allowing for the identification of the unit cell dimensions and the degree of crystallinity. Amorphous polymers produce a broad halo, whereas semi-crystalline polymers show sharp peaks superimposed on a halo. kpi.ua
Specific XRD data for poly(this compound) is not readily found in published research. The bulky tert-butyl side group is expected to introduce significant steric hindrance, which may inhibit the orderly packing of polymer chains required for crystallization. This would suggest that poly(this compound) is likely to be predominantly amorphous in nature.
Thermal Behavior of Poly(alkyl 2-cyanoacrylates)
The thermal behavior of a polymer dictates its processing conditions and application limits. Key parameters in this regard are the glass transition temperature (T_g) and the ceiling temperature (T_c), which marks the onset of thermal degradation.
Determination of Glass Transition Temperature (T_g)
The glass transition temperature (T_g) is a critical thermal property of amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by factors such as molecular weight, chain flexibility, and the steric bulk of the side groups. nih.govsigmaaldrich.com
While a specific, experimentally determined T_g for poly(this compound) is not documented in the available literature, trends among the poly(alkyl 2-cyanoacrylate) family provide a strong basis for estimation. Generally, the T_g values for these polymers decrease with increasing length and steric bulk of the ester side chain. nih.govafinitica.com This is because bulkier groups increase the free volume between polymer chains, facilitating segmental motion at lower temperatures. Given that the tert-butyl group is significantly bulkier than n-butyl or isobutyl groups, it is anticipated that poly(this compound) would exhibit a lower T_g compared to its isomers. The method of polymerization (anionic vs. free radical) and the resulting molecular weight can also impact the final T_g value. nih.govafinitica.com
Table 1: Glass Transition Temperatures (T_g) of Various Poly(alkyl 2-cyanoacrylates)
| Polymer | Glass Transition Temperature (T_g) in °C |
|---|---|
| Poly(methyl 2-cyanoacrylate) | 160 |
| Poly(ethyl 2-cyanoacrylate) | 135 |
| Poly(n-butyl 2-cyanoacrylate) | 66 |
| Poly(isobutyl 2-cyanoacrylate) | 88 |
This data is provided for comparative purposes to illustrate the effect of the alkyl group on T_g. Data sourced from Kulkarni et al. (1973). afinitica.com
Analysis of Ceiling Temperature (T_c) and Onset of Thermal Degradation
The ceiling temperature (T_c) is the temperature at which the rates of polymerization and depolymerization are equal. nih.gov Above this temperature, the polymer is thermodynamically unstable and tends to revert to its monomer. Poly(alkyl 2-cyanoacrylates) are known for their relatively poor thermal stability, often beginning to degrade at temperatures just above their T_g, which is considerably below their theoretical T_c. nih.gov
The primary mechanism for the thermal degradation of poly(alkyl 2-cyanoacrylates) is an "unzipping" depolymerization process that is initiated from the polymer chain ends. researchgate.net For poly(this compound), a specific T_c has not been reported. However, the thermal degradation of the structurally similar poly(t-butyl acrylate) proceeds through the elimination of isobutene to yield poly(acrylic acid). metu.edu.tr A similar pathway involving the elimination of isobutene is a plausible route for the initial thermal degradation of poly(this compound) due to the stability of the tert-butyl carbocation that would be formed. For comparison, poly(ethyl 2-cyanoacrylate) has a measured T_c of 276 °C but begins to degrade around its T_g of approximately 150 °C. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Poly(alkyl 2-cyanoacrylates) |
| Poly(n-butyl 2-cyanoacrylate) |
| Poly(methyl 2-cyanoacrylate) |
| Poly(ethyl 2-cyanoacrylate) |
| Poly(isobutyl 2-cyanoacrylate) |
| Poly(tert-butyl acrylate) |
| Poly(acrylic acid) |
Degradation Mechanisms of Poly Alkyl 2 Cyanoacrylates
Hydrolytic Scission Pathways
The primary mechanism for the degradation of poly(alkyl 2-cyanoacrylates) in aqueous environments is through the scission of the polymer chain. afinitica.com This process is significantly influenced by the presence of hydroxyl ions and can be described by a reverse Knoevenagel reaction. afinitica.com
The degradation of poly(alkyl 2-cyanoacrylates) is initiated by the nucleophilic attack of a hydroxyl ion on the polymer chain. afinitica.com This initial attack leads to the cleavage of the carbon-carbon backbone of the polymer. The process is analogous to the degradation observed in poly(vinylidene cyanide). afinitica.com The presence of even weak nucleophiles, such as water, can trigger this degradation, which is a key factor in the material's biodegradability. mdpi.com
The proposed mechanism involves the random addition of water molecules to the polymer chain, which then breaks down into smaller polymer fractions and formaldehyde (B43269). afinitica.com However, the significant acceleration of this degradation in alkaline conditions suggests that the hydroxyl ion plays a crucial role as the primary initiator of the degradation cascade. afinitica.com
The degradation of poly(alkyl 2-cyanoacrylates) is often described as a reverse Knoevenagel reaction. afinitica.com This reaction pathway is initiated by the hydroxyl ion, leading to the formation of a carbanion and the subsequent release of formaldehyde. afinitica.com The carbanions formed during this process can potentially recombine with the formaldehyde, indicating a reversible aspect to the degradation process. afinitica.com This "unzipping" mechanism, starting from the chain terminus, leads to the depolymerization of the polymer back to its monomer components. mdpi.comafinitica.com This process can be catalyzed by bases and is inhibited by the presence of acids. afinitica.com
The primary and most consistently identified byproduct of poly(alkyl 2-cyanoacrylate) degradation is formaldehyde. afinitica.com Its presence has been confirmed through the formation of derivatives such as 2,4-dinitrophenylhydrazine (B122626) and dimedone. afinitica.com The other major degradation product is the corresponding alkyl cyanoacetate (B8463686). afinitica.com
The quantification of formaldehyde release has been a key metric in studying the degradation kinetics of these polymers. For instance, in vitro studies have measured the amount of formaldehyde produced per mole of polymer over time. afinitica.com While formaldehyde is a consistently detected byproduct, another potential degradation pathway involves the hydrolysis of the ester group, which would yield a primary alcohol and poly(cyanoacrylic acid). nih.gov
Table 1: Identified Degradation Byproducts of Poly(alkyl 2-cyanoacrylates)
| Byproduct | Method of Identification | Reference |
| Formaldehyde | Derivative formation (2,4-dinitrophenylhydrazine, dimedone) | afinitica.com |
| Alkyl Cyanoacetate | Inferred from degradation mechanism | afinitica.com |
| Primary Alcohol | Proposed from ester hydrolysis pathway | nih.gov |
| Poly(cyanoacrylic acid) | Proposed from ester hydrolysis pathway | nih.gov |
Kinetic Factors Influencing Degradation Rate
The rate at which poly(alkyl 2-cyanoacrylates) degrade is not constant and is significantly influenced by various environmental factors, most notably pH and temperature.
The pH of the aqueous environment is a critical factor in the degradation rate of poly(alkyl 2-cyanoacrylates). The degradation process is significantly accelerated in alkaline conditions (higher pH). afinitica.com For example, studies on poly(butyl cyanoacrylate) nanoparticles have shown that they are stable at acidic pH but degrade rapidly at a pH of 7.4. nih.gov In one study, the degradation rate of poly(isobutyl cyanoacrylate) nanoparticles was found to be very low at pH 7, while another study showed that poly(butyl cyanoacrylate) nanoparticles had a half-life of 3 days at pH 7.4. nih.govnih.gov This pH sensitivity is directly linked to the hydroxyl ion-initiated degradation mechanism. afinitica.com
Table 2: Effect of pH on the Degradation of Poly(butyl cyanoacrylate) Nanoparticles
| pH | Degradation Half-life | Reference |
| 4.0 | 144 days | nih.gov |
| 5.5 | 7 days | nih.gov |
| 7.4 | 3 days | nih.gov |
Elevated temperatures also increase the rate of degradation of poly(alkyl 2-cyanoacrylates). Thermal degradation of these polymers is often characterized by an "unzipping" depolymerization process that is initiated at the polymer chain terminus. researchgate.net The thermal stability of poly(alkyl 2-cyanoacrylates) is relatively poor, with degradation often beginning at temperatures slightly above their glass transition temperature. afinitica.com For instance, poly(ethyl 2-cyanoacrylate) has a glass transition temperature in the range of 140–150 °C and will soften and flow at higher temperatures. mdpi.com Isothermal thermogravimetric analysis has been used to study the kinetics of thermal degradation, showing that the rate of weight loss increases with higher isothermal temperatures. researchgate.net The activation energy for thermal degradation can be calculated from these studies, providing a quantitative measure of the polymer's thermal stability. researchgate.net
Impact of Alkyl Side Chain Length on Polymer Hydrolytic Stability
The hydrolytic stability of poly(alkyl 2-cyanoacrylates) is significantly influenced by the length and structure of the alkyl ester side chain. Research consistently shows that as the homologous series of these polymers is ascended, the rate of hydrolytic degradation decreases. afinitica.comjohnshopkins.eduresearchgate.net This trend is observed in both neutral and alkaline conditions. afinitica.comjohnshopkins.edu
The primary mechanism of degradation in an aqueous environment is the hydrolytic scission of the polymer backbone, which results in the formation of formaldehyde and an alkyl cyanoacetate. afinitica.comjohnshopkins.eduresearchgate.net Polymers with shorter alkyl chains, such as poly(methyl 2-cyanoacrylate), degrade much more rapidly than those with longer chains like poly(butyl 2-cyanoacrylate). afinitica.comresearchgate.net The degradation rate continues to decrease with even longer side chains, such as in poly(octyl 2-cyanoacrylate). researchgate.net
This phenomenon is attributed to the increased hydrophobicity and steric hindrance provided by longer and bulkier alkyl groups. The larger side chains create a more effective barrier against water molecules, impeding their access to the hydrolytically susceptible polymer backbone. Consequently, polymers with longer alkyl chains exhibit greater resistance to hydrolytic degradation. For instance, in vitro studies have shown that butyl cyanoacrylate polymers degrade more slowly than ethyl cyanoacrylate polymers. researchgate.net Similarly, octyl cyanoacrylates generate lower concentrations of the degradation product formaldehyde compared to ethyl cyanoacrylate, indicating a slower degradation process. researchgate.net
The following table summarizes the qualitative relationship between the alkyl side chain and the rate of hydrolytic degradation based on research findings.
| Polymer | Alkyl Side Chain | Relative Rate of Hydrolytic Degradation |
| Poly(methyl 2-cyanoacrylate) | Methyl (-CH₃) | Highest |
| Poly(ethyl 2-cyanoacrylate) | Ethyl (-C₂H₅) | High |
| Poly(butyl 2-cyanoacrylate) | Butyl (-C₄H₉) | Moderate |
| Poly(octyl 2-cyanoacrylate) | Octyl (-C₈H₁₇) | Low |
This table provides a qualitative comparison based on findings that degradation rates decrease as the homologous series is ascended. afinitica.comresearchgate.netresearchgate.net
Role of Polymer Molecular Weight and its Distribution on Degradation Rate
The molecular weight and its distribution are critical parameters that affect the degradation rate of poly(alkyl 2-cyanoacrylates). Studies have indicated that the rate of hydrolytic degradation increases as the polymer's molecular weight decreases. researchgate.net This is because a key degradation mechanism for these polymers is an "unzipping" or depolymerization process that often initiates from the polymer chain terminus. nih.govresearchgate.net
The degradation process not only reduces the average molecular weight but can also alter the molecular weight distribution, often leading to an increase in the polydispersity index. researchgate.net Furthermore, poly(alkyl 2-cyanoacrylates) synthesized via anionic polymerization, which typically have very high initial molecular weights, are known to be inherently unstable. afinitica.com They can degrade rapidly upon dissolution in common solvents, with the high molecular weight polymer being replaced by a much lower molecular weight material over a period of hours. afinitica.com This degradation is consistent with a mechanism involving depolymerization from the chain terminus. afinitica.com
The table below illustrates the effect of degradation on the molecular weight of a poly(alkyl 2-cyanoacrylate).
| Polymer Sample | Condition | Number-Average Molecular Weight (Mn) | Change in Mn |
| Poly(ethyl α-cyanoacrylate) | Initial | 1427 | - |
| Poly(ethyl α-cyanoacrylate) | After 24 hrs at 80°C in 95% acetonitrile-5% water | 990 | -30.6% |
Data derived from a study on the degradation of poly(alkyl α-cyanoacrylates). afinitica.com
Material Stability and Durability Considerations
Hydrolytic Degradation : The primary degradation mechanism in the presence of moisture is hydrolytic scission of the polymer backbone. afinitica.comjohnshopkins.edu This process yields formaldehyde and the corresponding alkyl cyanoacetate as end products. afinitica.comjohnshopkins.edu The rate of this degradation is pH-dependent, being significantly faster under alkaline conditions compared to a neutral environment. afinitica.comjohnshopkins.eduresearchgate.net Acidic conditions, conversely, can inhibit the degradation process. researchgate.netafinitica.com
Thermal Degradation and Depolymerization : Poly(alkyl 2-cyanoacrylates) exhibit poor thermal stability. nih.gov Degradation typically begins at temperatures slightly above their glass transition temperature (Tg). nih.gov The predominant thermal degradation mechanism is a depolymerization, or "unzipping," process that starts at the chain terminus, where the polymer reverts to its monomer form. nih.govresearchgate.net This retro-polymerization occurs at temperatures significantly below the polymer's ceiling temperature (Tc), which is the temperature where the rates of polymerization and depolymerization are equal. nih.gov
Advanced Material Science Applications of Poly Tert Butyl 2 Cyanoacrylate and Its Derivatives
Industrial Adhesive Formulations and Performance
Poly(tert-butyl 2-cyanoacrylate) and its derivatives are integral to a wide array of industrial adhesive applications, prized for their rapid, room-temperature curing and strong adhesion to diverse substrates. aronalpha.netaronalpha.net The performance of these adhesives is not monolithic; it is meticulously engineered through the formulation process. By modifying the chemical composition, manufacturers can tailor the adhesive's properties to meet the specific demands of an application, from assembling delicate electronic components to bonding large structural elements. aronalpha.netzdschemical.com Key formulation strategies involve the control of viscosity, the enhancement of toughness through elastomeric additives, and the incorporation of fillers to improve gap-filling capabilities. These modifications are crucial for optimizing bond strength, durability, and resistance to environmental stressors in demanding industrial settings. pcbiochemres.comresearchgate.net
Viscosity Control and Rheological Modification
The rheology, or flow behavior, of a cyanoacrylate adhesive is a critical parameter that dictates its handling and application characteristics. evonik.comspecialchem.com Viscosity, a primary measure of a fluid's resistance to flow, can be precisely controlled in this compound formulations to suit different industrial needs. zdschemical.com Unmodified cyanoacrylates are typically low-viscosity, water-thin liquids, which are ideal for applications requiring rapid wicking into pre-assembled parts or bonding closely mating surfaces. zdschemical.comraajournal.com However, for many applications, a higher viscosity is necessary to prevent the adhesive from running on vertical surfaces or to fill small gaps between substrates. zdschemical.compermabond.com
Rheological modification is achieved by incorporating various thickeners, most commonly high-molecular-weight polymers, into the liquid monomer. afinitica.com Polymethylmethacrylate (PMMA) is a frequently used thickener that dissolves in the cyanoacrylate monomer to increase its viscosity without significantly impairing the setting speed or final bond strength. afinitica.comdegacryl.com The ability to offer adhesives in a range of viscosities allows for their use in a broad spectrum of applications, from automated high-speed production lines to manual assembly processes. aronalpha.netdegacryl.com
| Viscosity Range (cps at 25°C) | Description | Primary Applications |
|---|---|---|
| 1 - 10 | Water-Thin / Wicking Grade | Penetrating pre-assembled parts, bonding very tight-fitting components, micro-gaps. zdschemical.com |
| 50 - 200 | Medium / General Purpose | General bonding of well-matched parts, metal-to-plastic assembly. zdschemical.com |
| 500 - 3000+ | Thick / Gel | Vertical surfaces, gap-filling, bonding porous materials (e.g., wood, ceramics). zdschemical.com |
Development of Toughened Formulations with Elastomeric Additives
A primary limitation of standard cyanoacrylate adhesives is the inherent brittleness of the cured polymer. pcbiochemres.com This characteristic can lead to bond failure under impact, peel, or vibrational loads. To overcome this, toughened formulations have been developed by incorporating elastomeric, or rubbery, polymers into the adhesive matrix. google.comjustia.com These additives create a discrete, rubbery phase within the more rigid polycyanoacrylate structure, which significantly enhances the adhesive's fracture toughness and impact strength. specialchem.com
The mechanism of toughening involves the rubber particles acting as stress concentrators, initiating localized plastic deformation in the surrounding matrix, which dissipates the energy from an impact or crack propagation. specialchem.com Common elastomeric additives include acrylic rubbers and copolymers such as poly(butadiene-co-acrylonitrile) (PBAN). afinitica.comgoogle.com The addition of these elastomers, typically in concentrations of 0.5% to 20% by weight, improves not only impact and peel resistance but also durability at elevated temperatures. google.comjustia.com For instance, PBAN-modified adhesives are particularly well-suited for applications involving cyclic or vibrating loads. afinitica.com
| Elastomeric Additive | Primary Improvement | Typical Applications |
|---|---|---|
| Acrylic Rubbers | Impact strength, peel strength, tensile strength, thermal durability. google.comgoogle.com | Bonding components subject to shock or thermal cycling. |
| Poly(butadiene-co-acrylonitrile) (PBAN) | Deformability, stress relaxation, resistance to cyclic/vibrating loads. afinitica.com | Dynamic load-bearing joints, applications with vibration. |
| Methacrylate-Butadiene-Styrene (MBS) Terpolymers | Impact resistance, peel strength, strength at higher temperatures. afinitica.com | High-performance bonding requiring enhanced durability. |
Utilization of Fillers and Thickeners for Enhanced Gap-Filling Properties
While viscosity control allows for the filling of small voids, specialized fillers and thickeners are required for applications with larger or irregular gaps between substrates. specialchem.com High-viscosity and gel cyanoacrylates are formulated to address these needs. permabond.com These formulations often achieve a thixotropic consistency, meaning they are thick or gel-like under static conditions but flow when shear stress is applied (e.g., during dispensing), allowing them to be applied easily without dripping or sagging, even on vertical surfaces. permabond.com
| Filler/Thickener | Function | Impact on Properties |
|---|---|---|
| Polymethylmethacrylate (PMMA) | Polymeric Thickener | Increases viscosity, improves gap fill. google.com |
| Fumed Silica | Thixotropic Agent | Creates non-drip, non-sag gel consistency. permabond.com |
| Calcium Carbonate | Extender/Filler | Reduces cost, increases volume, can improve performance. specialchem.com |
| Kaolin (Clay) | Extender/Filler | Reduces cost, prevents drip/sag, provides reinforcement. specialchem.com |
Adhesion Performance on Diverse Substrates (Metals, Engineered Polymers, Ceramics, Porous Materials)
A key advantage of the cyanoacrylate family, including this compound, is its ability to bond a vast range of materials. aronalpha.net The rapid anionic polymerization is initiated by the weak bases present on most surfaces, such as adsorbed moisture, allowing for fast and strong adhesion without the need for heat or catalysts. raajournal.com
Metals: Cyanoacrylates generally exhibit excellent adhesion to metals like steel, aluminum, and copper, forming high-strength bonds often reaching tensile shear strengths of several thousand psi. masterbond.com Proper surface preparation, such as cleaning and degreasing, is crucial for optimal performance as contaminants can interfere with bonding. pcbiochemres.comincurelab.com
Engineered Polymers (Plastics): Adhesion to plastics is highly dependent on the surface energy of the polymer. pcbiochemres.com High-surface-energy plastics like PVC, ABS, and phenolics bond very well. masterbond.com However, low-surface-energy plastics such as polyethylene and polypropylene are challenging to bond without the use of surface primers or specialized formulations. permabond.comincurelab.com
Ceramics: The surfaces of ceramics typically provide a good substrate for cyanoacrylate bonding, resulting in strong adhesion. pcbiochemres.commasterbond.com
Porous Materials: Materials like wood, leather, and some ceramics can be challenging because their porous nature can wick the liquid adhesive away from the bond line before it cures. incurelab.com For these substrates, higher viscosity or gel formulations are recommended, often in conjunction with an activator to accelerate the cure. zdschemical.compermabond.com
| Substrate | Tensile Shear Strength (psi) |
|---|---|
| Steel (grit blasted) | 2,500 - 3,500 |
| Aluminum (etched) | 2,000 - 2,900 |
| ABS | 900 - 1,200 (Substrate Failure) |
| PVC | 900 - 1,200 (Substrate Failure) |
| Phenolic | 800 - 1,100 (Substrate Failure) |
| Neoprene | 200 - 400 |
Data adapted from Master Bond Inc. Technical Data. masterbond.com Bond strength can vary significantly based on the specific cyanoacrylate formulation, substrate preparation, and testing conditions.
Durability and Environmental Resistance in Non-Biological Contexts (e.g., Chemical Exposure, Impact)
The long-term performance of an adhesive bond depends on its ability to withstand environmental challenges. Polycyanoacrylates exhibit a distinct profile of durability and resistance.
Chemical Resistance: Cured cyanoacrylates demonstrate good resistance to non-polar solvents, including gasoline, motor oil, and toluene (B28343). permabond.compermabond.compermabond.com Conversely, they have poor resistance to polar solvents. permabond.compermabond.com Highly polar solvents like acetone and nitromethane are effective at dissolving the cured polymer, while prolonged exposure to water can also degrade the bond. permabond.compermabond.com
Thermal Resistance: Standard cyanoacrylate adhesives have a limited service temperature range, with bond strength decreasing significantly at temperatures above 80°C (176°F). researchgate.netpermabond.com However, specialized formulations have been developed that offer enhanced thermal performance. Some grades can retain 50% of their strength up to 120°C, and certain products, after a secondary heat cure process, can resist temperatures as high as 250°C (482°F). permabond.compermabond.com
Impact and Weathering Resistance: As discussed, standard cyanoacrylates are brittle and have low impact resistance. pcbiochemres.com Toughened formulations with elastomeric additives are essential for applications requiring durability against shock and vibration. google.com When protected from polar solvents, cyanoacrylate bonds exhibit good long-term durability and resistance to outdoor weathering, with bonded assemblies showing high strength retention after many years of exposure. permabondllc.com
| Environmental Factor | Resistance Level | Notes |
|---|---|---|
| Non-Polar Solvents (e.g., Gasoline, Oil) | Good | Resistant to many common industrial fluids. permabond.compermabond.com |
| Polar Solvents (e.g., Water, Acetone) | Poor | Susceptible to degradation and dissolution. permabond.compermabond.com |
| Elevated Temperature (Standard Grades) | Poor | Significant strength loss above 80°C. permabond.com |
| Elevated Temperature (High-Temp Grades) | Good to Excellent | Can resist up to 250°C with a secondary heat cure. permabond.compermabond.com |
| Impact/Vibration (Standard Grades) | Poor | Cured polymer is inherently brittle. pcbiochemres.com |
| Impact/Vibration (Toughened Grades) | Good | Elastomeric additives significantly improve impact resistance. google.com |
Materials for Forensic Science Applications
Beyond industrial bonding, this compound and related monomers have a critical application in forensic science for the development of latent fingerprints. researchgate.net The technique, known as cyanoacrylate fuming or the "super glue method," has been a standard and effective tool for investigators since the late 1970s. soinc.orgairscience.com It is particularly effective for visualizing prints on non-porous surfaces such as glass, plastics, and metals. researchgate.netairscience.com
The process involves placing the evidence in a sealed chamber with a small amount of liquid cyanoacrylate. soinc.org The monomer is heated to create a vapor, which then permeates the chamber. The cyanoacrylate molecules in the vapor phase are initiated to polymerize by the moisture and other chemical constituents present in the fingerprint residue, such as amino acids, fatty acids, and proteins. soinc.orgairscience.com This selective polymerization results in the formation of a stable, white polycyanoacrylate deposit that conforms to the ridges of the latent print, rendering it visible. researchgate.netsoinc.org
The developed print is a durable, three-dimensional polymer replica of the original ridge detail, which can be photographed directly. soinc.org For enhanced contrast, the white prints can be treated with a variety of fluorescent dyes or powders. forensicresources.org The effectiveness of the fuming process is dependent on factors like humidity, fuming time, and the concentration of the cyanoacrylate vapor. nih.gov Different alkyl cyanoacrylates, including methyl, ethyl, and butyl esters, have been successfully used for this purpose. researchgate.net
Principles of Cyanoacrylate Fuming for Latent Fingerprint Detection
Cyanoacrylate fuming is a widely utilized chemical method for the development of latent fingerprints on non-porous surfaces such as glass, plastic, and metal. nih.govairscience.com The technique relies on the chemical reaction between cyanoacrylate ester monomers in a vaporous state and the residues present in a latent fingerprint. nih.govsoinc.org These residues are a complex mixture of secretions from eccrine, sebaceous, and apocrine glands, consisting of over 98% water, along with various organic and inorganic compounds like amino acids, fatty acids, proteins, and salts. nih.govsoinc.org
The fundamental principle of the process is the anionic polymerization of the cyanoacrylate monomer. researchgate.net This polymerization is initiated by nucleophilic components within the fingerprint residue, primarily water, amino acids, and fatty acids. soinc.orghilarispublisher.com When an object with latent prints is exposed to cyanoacrylate fumes within a controlled chamber, the gaseous monomers preferentially adhere to the moisture and chemical constituents of the print ridges. airscience.com This interaction triggers a rapid polymerization process, forming a hard, stable, white polymer—poly(alkyl 2-cyanoacrylate)—along the friction ridge patterns of the fingerprint. nih.gov The resulting visible, three-dimensional matrix faithfully reproduces the details of the latent print. soinc.org
The most commonly used monomers for this application are ethyl 2-cyanoacrylate and methyl 2-cyanoacrylate. While the general principles of anionic polymerization would apply to this compound, specific research detailing its efficacy and reaction characteristics in fingerprint fuming is not extensively documented in the reviewed literature. The reaction stabilizes the delicate ridge detail, preserving it for further examination and potential enhancement. airscience.com
Optimization of Polymer Deposition and Visualization Techniques
The effectiveness of cyanoacrylate fuming and the quality of the developed fingerprints are highly dependent on the optimization of several process parameters. Key factors that influence the deposition of the poly(alkyl 2-cyanoacrylate) include humidity, temperature, fuming duration, and air circulation within the fuming chamber. soinc.orgresearchgate.net
Humidity and Temperature Control: Moisture is a critical initiator for the polymerization process. Optimal relative humidity levels are essential for achieving high-quality print development. Research has shown that controlling the temperature of the substrate can also significantly impact the polymerization rate and the amount of polymer formed. Studies on ethyl 2-cyanoacrylate (ECA) have demonstrated that lowering the temperature of the object on which the fingerprint resides improves the rate of polymerization, leading to more polymer formation and better quality prints. hilarispublisher.comcrime-scene-investigator.net This suggests that fuming chambers with precise temperature and humidity control can enhance the efficiency and quality of fumed latent prints, including aged prints. hilarispublisher.comcrime-scene-investigator.net
Acceleration Methods: To reduce the time required for fingerprint development, which can otherwise take several hours, various acceleration methods are employed. nih.gov Heating the cyanoacrylate adhesive is a common technique to increase the concentration of vapor in the fuming chamber. nih.gov Chemical accelerators can also be used. Additionally, ensuring active circulation of the fumes within the chamber provides a constant concentration of the monomer, leading to more uniform and consistent development across all surfaces of the evidence. soinc.org
Post-Treatment Visualization: Once the initial white polymer has formed, its contrast and visibility can be further improved through a variety of post-treatment techniques. The developed prints, being sticky, can be dusted with different colored powders that adhere to the polymer, enhancing the contrast against the substrate surface. soinc.org Alternatively, staining the fumed prints with fluorescent dyes or other chemical reagents is a common enhancement step that allows for visualization under specific light sources. nih.gov
Advanced Imaging and Enhancement Methods for Fumed Fingerprints
Following the cyanoacrylate fuming and initial enhancement steps, advanced imaging techniques are often employed to capture high-resolution images of the developed fingerprints for analysis and identification. These methods are designed to maximize the contrast between the print and the substrate, revealing fine ridge detail that may not be visible to the naked eye.
Luminescence-Based Enhancement: A primary method involves staining the polycyanoacrylate-developed prints with fluorescent dyes. These dyes are absorbed by the polymer, and when illuminated with a forensic light source at a specific wavelength, they luminesce, creating a bright fingerprint against a dark background. This technique is highly effective for overcoming issues with multi-colored or reflective backgrounds.
Reflected Ultraviolet Imaging: Longwave Reflected UV (LWUVR) imaging is a non-destructive optical technique that can be used immediately after fuming, without the need for subsequent chemical dye staining. fosterfreeman.com The method involves illuminating the fumed evidence with a longwave UV light source. The polycyanoacrylate polymer of the fingerprint and the substrate surface reflect and absorb the UV light differently. fosterfreeman.com This differential reflection creates a high-contrast image that can be captured by a UV-sensitive digital camera, often revealing significantly more detail than conventional white-light photography. fosterfreeman.com This technique is lauded for being simple, versatile, and effective, avoiding the potentially destructive and time-consuming nature of dye staining. fosterfreeman.com
Infrared Spectral Mapping: For particularly challenging substrates, such as certain fabrics, infrared (IR) spectral mapping has been developed as a powerful enhancement tool. nih.gov After cyanoacrylate fuming, an infrared microscope is used to scan the area of the print. The technique identifies the characteristic carbonyl peak (around 1700 cm⁻¹) of the polycyanoacrylate polymer. nih.gov By mapping the intensity of this specific IR absorption, a detailed image of the fingerprint can be constructed, offering improved visualization on smooth, shiny fabrics like polyester, silk, and nylon where other methods may be less successful. nih.gov
Composite Material Development
Integration of Poly(alkyl 2-cyanoacrylate) with Inorganic Fillers (e.g., Wollastonite)
The development of composite materials by integrating poly(alkyl 2-cyanoacrylates) with inorganic fillers aims to create novel materials with tailored properties, combining the adhesive and polymeric characteristics of the cyanoacrylate matrix with the mechanical or bioactive functions of the filler. Wollastonite, a naturally occurring calcium silicate mineral (CaSiO₃), is a functional filler known for improving dimensional stability, stiffness, and thermal stability in polymer composites. sci-hub.seresearchgate.net
Research into these composites has often utilized n-butyl 2-cyanoacrylate (n-BCA), a close structural analog of this compound. In these studies, biocomposite materials are typically formed by the in situ polymerization of the n-BCA monomer mixed with wollastonite powder. redalyc.org The composition can be varied to optimize handling properties and performance. To improve the "wettability" and interfacial adhesion between the hydrophilic mineral filler and the polymer matrix, the wollastonite surface is sometimes modified, for instance, by silanization or by coating with agents like acetyl tributyl citrate (ATBC). redalyc.org Such modifications can allow for a higher loading of the inorganic filler and result in a paste that is easier to handle for clinical or industrial applications. redalyc.org
| Composite Designation | Polymer Matrix Component (% weight) | Inorganic Filler Component | Filler Content (% weight) |
|---|---|---|---|
| W-BCA | n-butyl 2-cyanoacrylate | Natural Wollastonite (W) | 62 |
| Ws-BCA | n-butyl 2-cyanoacrylate | Silanized Wollastonite (Ws) | 67 |
| Wa-BCA | n-butyl 2-cyanoacrylate | Wollastonite + 5% Acetyl Tributyl Citrate (Wa) | 67 |
Data sourced from a study on poly(n-butyl 2-cyanoacrylate) composites. redalyc.org
Mechanical Property Enhancement of Cyanoacrylate-Based Composites
The incorporation of rigid inorganic fillers like wollastonite into a poly(alkyl 2-cyanoacrylate) matrix is a strategy to enhance the mechanical properties of the resulting composite material. researchgate.netutm.my Fillers can improve characteristics such as stiffness (Young's Modulus), tensile strength, and impact resistance compared to the neat polymer. utm.mymdpi.com The extent of this enhancement depends on several factors, including the filler content, the size and shape (aspect ratio) of the filler particles, and the quality of the adhesion between the filler and the polymer matrix. researchgate.net
The mechanical properties of poly(alkyl 2-cyanoacrylates) (PACAs) themselves are influenced by the structure of the alkyl side chain. Generally, increasing the length and flexibility of the side chain can lead to a decrease in stiffness (Young's Modulus) and an increase in the material's ability to deform before breaking. nih.gov While specific data for composites based on poly(this compound) is limited, analysis of various PACA films provides insight into the baseline mechanical properties of the polymer matrix. For instance, poly(ethyl 2-cyanoacrylate) (PECA) is shown to be significantly more brittle than poly(methoxyethyl 2-cyanoacrylate) (PMECA). nih.gov The integration of a filler like wollastonite would be expected to increase the rigidity of any of these polymer systems.
| Polymer | Young's Modulus (E) [GPa] | Force at Break (FB) [mN] | Strain at Break (εB) [%] |
|---|---|---|---|
| Poly(methyl cyanoacrylate) (PMCA) | 1.7 ± 0.2 | 2.4 ± 1.2 | 0.4 ± 0.2 |
| Poly(ethyl cyanoacrylate) (PECA) | 2.1 ± 0.6 | 4.1 ± 1.1 | 0.3 ± 0.1 |
| Poly(n-butyl cyanoacrylate) (PBCA) | 1.2 ± 0.2 | 4.5 ± 1.3 | 0.8 ± 0.4 |
| Poly(methoxyethyl cyanoacrylate) (PMECA) | 0.14 ± 0.02 | 3.3 ± 0.7 | 4.6 ± 1.5 |
Data represents properties of neat polymer films, as measured by microindentation. nih.gov
Degradation Characteristics of Composite Systems
The degradation of poly(alkyl 2-cyanoacrylate) polymers and their composites is a critical characteristic, particularly for biomedical applications. The primary mechanism of degradation for these polymers is through hydrolytic scission of the polymer chain, which can be described as an "unzipping" depolymerization process initiated from the polymer chain terminus. researchgate.netresearchgate.net This process results in the formation of formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). researchgate.net The rate of this degradation is influenced by several factors, including the specific alkyl ester group, the pH of the environment, and the presence of additives or fillers. researchgate.netafinitica.com
Studies have shown that ascending the homologous series of alkyl esters generally decreases the rate of degradation under neutral conditions; for example, poly(butyl cyanoacrylate) degrades more slowly than poly(ethyl cyanoacrylate). researchgate.net In composite systems, the filler can significantly influence degradation. For poly(n-butyl 2-cyanoacrylate)-wollastonite composites, immersion in aqueous solutions leads to weight loss, indicating the dissolution of both the wollastonite filler and the polymer matrix. redalyc.org The surface modification of the filler can also affect the degradation profile. For instance, a composite containing wollastonite coated with acetyl tributyl citrate (Wa-BCA) exhibited a higher rate of degradation and swelling compared to composites with natural or silanized wollastonite. redalyc.org This behavior is linked to the interaction between the composite components and the physiological fluids, where the dissolution of ions from the filler can influence the local environment and, consequently, the degradation of the polymer matrix. redalyc.org
Polymer Nanomaterials and Nanostructures
Synthesis of Poly(alkyl 2-cyanoacrylate) Nanoparticles (Nanospheres, Nanocapsules)
Poly(alkyl 2-cyanoacrylate) (PACA) nanoparticles are colloidal systems with diameters typically under 1 μm. chemrxiv.org Their synthesis can be broadly categorized into two main approaches: the polymerization of monomers to form new nanoparticles or the formulation of nanoparticles from pre-existing polymers. mdpi.com Depending on the synthesis method and composition, these nanoparticles can be classified as either nanospheres or nanocapsules. chemrxiv.org Nanospheres possess a solid polymeric matrix structure, whereas nanocapsules have a vesicular, core-shell structure where a liquid (often oily) core is encapsulated by a polymeric shell. chemrxiv.orguniversityofgalway.ie
Several methods are employed for the synthesis of PACA nanoparticles:
Anionic Emulsion/Miniemulsion Polymerization: This is a classic and widely used method for preparing PACA nanospheres. cmu.edu The polymerization of the alkyl 2-cyanoacrylate monomer is initiated by anions (like hydroxide ions) in an acidic aqueous medium (typically pH ≈ 3) containing a surfactant or colloidal stabilizer to control particle size and prevent aggregation. cmu.eduacs.org
Interfacial Polymerization: This technique is specifically used to form nanocapsules. It involves the polymerization of the cyanoacrylate monomer at the interface between two immiscible liquids, typically an oil-in-water emulsion. The monomer, dissolved in the dispersed oil phase, polymerizes at the oil-water interface, creating a distinct polymeric shell around the oil core. chemrxiv.org
Nanoprecipitation: This method involves the use of a preformed polymer. The polymer is dissolved in a water-miscible organic solvent and then added dropwise to an aqueous solution in which the polymer is not soluble. This causes the polymer to precipitate, forming solid nanoparticles almost instantaneously. researchgate.net
Micellar Polymerization: This technique utilizes surfactants to form micelles in an aqueous medium, which then act as nanoreactors for the polymerization of the monomer. mdpi.com
The choice of synthesis technique directly influences the final structure of the nanoparticle, as illustrated in the table below.
| Nanoparticle Type | Typical Synthesis Method | Resulting Structure |
| Nanospheres | Emulsion Polymerization | Matricial (Solid Polymer Matrix) |
| Nanocapsules | Interfacial Polymerization | Vesicular (Liquid Core / Polymer Shell) |
Emulsion Polymerization Techniques for Nanomaterial Fabrication
Emulsion polymerization is a versatile and prominent technique for fabricating a range of PACA nanomaterials, including nanoparticles and nanowires. cmu.eduresearchgate.net The process is typically carried out in an aqueous medium where the hydrophobic cyanoacrylate monomer is dispersed as droplets stabilized by a surfactant. mdpi.com Polymerization is generally initiated by species in the aqueous phase, such as hydroxide ions, leading to an anionic polymerization mechanism. acs.orgwikipedia.org
Key features of emulsion polymerization for PACA nanomaterials include:
Anionic Mechanism: Most preparations of PACA nanoparticles in aqueous media proceed via an anionic polymerization pathway. acs.org The high reactivity of cyanoacrylate monomers towards nucleophiles makes them readily polymerizable in water. chemrxiv.org
pH Control: The pH of the aqueous medium is a critical parameter. An acidic environment (e.g., pH 2.5-3) is used to control the concentration of hydroxide ions, thereby moderating the rate of initiation and polymerization to allow for controlled particle formation. cmu.eduwikipedia.org After an initial period of oligomer formation, the pH may be raised to promote the growth of longer polymer chains. mdpi.com
Stabilizers: Surfactants and steric stabilizers (e.g., dextran 70, sodium dodecyl sulfate) are essential components. researchgate.netwikipedia.org They adsorb to the surface of the monomer droplets and the resulting polymer particles, providing colloidal stability and preventing coalescence or aggregation. wikipedia.org
Miniemulsion vs. Emulsion: In conventional emulsion polymerization, initiation occurs primarily in micelles. In miniemulsion polymerization, the monomer droplets are much smaller (50-500 nm), created by high-shear homogenization or sonication. These droplets are then intended to be the primary site of particle nucleation. This technique has been successfully used for n-butyl cyanoacrylate, allowing for better control over oligomer generation. mdpi.com
This technique's adaptability allows for the synthesis of various nanostructures by modifying parameters like surfactant type and concentration. researchgate.netnih.gov
Development and Characterization of Poly(alkyl 2-cyanoacrylate) Nanowires
Beyond spherical nanoparticles, research has demonstrated the ability to synthesize one-dimensional nanostructures like poly(butyl-2-cyanoacrylate) (PBCA) nanowires. researchgate.netnih.gov These nanowires are typically prepared using a modified emulsion polymerization process.
A key study demonstrated the synthesis of PBCA nanowires through a sodium dodecyl sulfate (SDS)-assisted emulsion process. researchgate.netnih.gov The concentration of the surfactant, SDS, was identified as the critical parameter driving the morphological transition from nanoparticles to nanowires.
Formation Mechanism: The proposed mechanism involves the self-assembly of SDS micelles and the forming PBCA polymer into surfactant-polymer complexes. The morphology of these complexes is governed by the electrostatic repulsion within the system, which is directly influenced by the SDS concentration. researchgate.net
At low SDS concentrations, spherical nanoparticles are formed.
As the SDS concentration increases, the interaction between the anionic surfactant and the polymer chains leads to a transition from spherical to short-cylindrical (worm-like) structures.
At an optimal SDS concentration (e.g., 20 mM), the complexes overcome electrostatic repulsion by adopting an elongated-cylindrical form, resulting in the formation of distinct nanowires. researchgate.netnih.gov
Characterization: The development and final structure of these nanowires are confirmed through various characterization techniques:
Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to directly visualize the morphology, confirming the transition from spheres to elongated wires and measuring their dimensions. researchgate.netnih.gov
Zeta Potential Measurement: This technique is used to measure the surface charge of the particles. The variation in zeta potential with increasing SDS concentration confirms that changes in electrostatic repulsion are a key trigger for the morphological transitions. researchgate.netnih.gov
These findings indicate that by carefully controlling the parameters of emulsion polymerization, it is possible to direct the self-assembly of polymer chains into well-defined, high-aspect-ratio nanowires. researchgate.net
Functionalization and Derivatization for Tailored Material Properties
The inherent properties of poly(this compound) can be significantly enhanced and tailored for specific applications through functionalization and derivatization. By synthesizing copolymers with controlled architectures or by incorporating diverse monomers, material properties such as solubility, stability, and functionality can be precisely engineered.
Synthesis of Block Copolymers with Controlled Sequences
Achieving precise, well-defined polymer architectures with highly reactive cyanoacrylate monomers has historically been a significant challenge. cmu.edu Conventional anionic polymerization often leads to polymers with broad molecular weight distributions and poorly controlled structures. mdpi.com
However, recent advancements have demonstrated the synthesis of well-defined PACA homopolymers and, notably, block copolymers with controlled molar mass and moderate dispersities (Đ < 1.4). mdpi.com A key strategy involves using minute quantities of superbases to activate a functional thiol initiator, such as thiophenol (PhSH). This enhanced initiation rate allows for a controlled anionic polymerization process. mdpi.com
Key Findings of Controlled Polymerization:
| Parameter | Finding | Significance |
| Initiation System | Thiophenol (PhSH) activated by a superbase | Enables controlled initiation and propagation, leading to predictable molecular weights. mdpi.com |
| Molar Mass Control | Adjustable molecular weights (Mn > 20 kg mol⁻¹) can be achieved. mdpi.com | Allows for tailoring of polymer properties that depend on chain length. |
| Dispersity (Đ) | Moderate dispersities (Đ < 1.4) are attainable for homopolymers and block copolymers. mdpi.com | Indicates a well-controlled polymerization process with uniform polymer chains. |
| Block Copolymer Formation | Successful chain extension of poly(butyl cyanoacrylate) (PBCA) with n-hexyl cyanoacrylate (HCA) to form PBCA-b-PHCA has been demonstrated. mdpi.com | Confirms that the carbanion at the polymer chain end remains "living" and active, enabling the synthesis of block copolymers with distinct segments. mdpi.com |
This controlled polymerization represents a significant step towards creating complex, functional macromolecular architectures based on cyanoacrylates, which was previously difficult to achieve. cmu.edumdpi.com
Surface Modification Strategies for Enhanced Material Functionality
The surface properties of a biomaterial are critical as they dictate the initial interactions with the biological environment. For materials derived from poly(this compound) (PTBCA), surface modification is a key strategy to enhance their functionality, tailor their interaction with biological systems, and overcome inherent limitations such as hydrophobicity. While specific research focusing exclusively on the surface modification of PTBCA is limited, a significant body of work on the closely related class of poly(alkyl cyanoacrylates) (PACAs), particularly poly(n-butyl cyanoacrylate) (PBCA), provides a strong basis for strategies applicable to PTBCA. These modifications are designed to improve biocompatibility, control drug release, and enable targeted delivery without altering the desirable bulk properties of the polymer.
The primary goals of modifying the surface of poly(alkyl cyanoacrylate) materials include:
Improving Biocompatibility and Reducing Toxicity: Modifying the surface to present a more hydrophilic and biologically inert interface can minimize adverse reactions and improve cellular acceptance.
Enhancing In Vivo Stability: Surface coatings can protect the polymer from premature degradation and clearance by the reticuloendothelial system (RES), thereby increasing circulation time.
Enabling Targeted Delivery: Functionalizing the surface with specific ligands (e.g., antibodies, peptides) allows for active targeting of specific cells or tissues.
Controlling Drug Adsorption and Release: The surface chemistry directly influences the drug loading capacity and the subsequent release kinetics.
Common strategies to achieve these enhancements include surface coating with biocompatible polymers and plasma treatment.
Surface Coating and Grafting
One of the most prevalent and effective methods for modifying the surface of PACA nanoparticles is the adsorption or grafting of hydrophilic polymers. This approach creates a "stealth" layer that shields the hydrophobic polymer core from opsonization and phagocytic uptake.
Polyethylene Glycol (PEG) and Polysorbates: Coating with non-ionic surfactants like polysorbates (e.g., Tween 80) and hydrophilic polymers such as polyethylene glycol (PEG) is a widely explored strategy. This coating creates a hydrophilic corona around the nanoparticle. For the related poly(butyl cyanoacrylate) nanoparticles, this surface modification has been shown to facilitate transport across biological barriers. The mechanism involves creating a sterically hindered surface that reduces plasma protein adsorption, leading to longer circulation times in the bloodstream.
Copolymerization: An alternative to post-polymerization coating is the synthesis of copolymers. By polymerizing butyl cyanoacrylate with other monomers, such as 2-octyl cyanoacrylate (OCA), it is possible to create a polymer matrix with inherently modified surface properties. This approach allows for fine-tuning characteristics like biocompatibility and drug release directly during the synthesis stage.
The following table summarizes research findings on the effect of surface coatings on the properties of doxorubicin-loaded poly(butyl cyanoacrylate) nanoparticles, which are considered analogous to potential modifications for PTBCA.
Table 6.5.3.1: Impact of Surface Coatings on Poly(butyl cyanoacrylate) Nanoparticle Characteristics
| Coating Agent | Parameter Measured | Result | Functional Enhancement |
|---|---|---|---|
| Tween 80 | Cellular Uptake in MDR Cancer Cells | Increased accumulation of doxorubicin | Overcoming P-gp-mediated multidrug resistance |
| PEG 20000 | Cellular Uptake in MDR Cancer Cells | Significantly increased doxorubicin accumulation | Inhibition of drug efflux pumps (P-gp and BCRP) |
| Tween 80 + PEG 20000 (Double Coating) | Reversal of Drug Resistance | Synergistic effect leading to higher intracellular drug concentration than single coatings | Enhanced potential to overcome multidrug resistance in cancer cells |
Plasma Treatment
Plasma treatment is a versatile and solvent-free technique used to modify the surfaces of a wide range of polymers. This method involves exposing the material to an ionized gas (plasma), which can clean, activate, and functionalize the surface without changing the bulk properties. The interaction of reactive plasma species with the polymer can introduce new chemical functional groups, alter surface topography and roughness, and increase surface energy.
Key effects of plasma treatment on polymer surfaces include:
Surface Functionalization: Using gases like oxygen or nitrogen, polar functional groups (e.g., hydroxyl, carboxyl, amine groups) can be introduced onto the polymer surface. This increases hydrophilicity and provides sites for the covalent attachment of bioactive molecules.
Improved Wettability and Adhesion: The increase in surface energy makes the material more wettable, which is crucial for improving interactions with biological fluids and enhancing the adhesion of subsequent coatings.
Enhanced Biocompatibility: Plasma treatment can create surfaces that promote mammalian cell attachment and proliferation while, in some cases, reducing bacterial adhesion.
While this is a standard and effective technique for many polymers, specific research detailing the outcomes of plasma treatment on poly(this compound) is not extensively available. However, the principles suggest it would be a viable method for enhancing its surface properties.
The table below outlines the general effects of different plasma gas treatments on polymer surfaces, which would be theoretically applicable to PTBCA.
Table 6.5.3.2: General Effects of Plasma Treatment on Polymer Surfaces
| Plasma Gas | Primary Reactive Species | Main Effect on Surface | Resulting Functional Enhancement |
|---|---|---|---|
| Oxygen (O₂) | O atoms, O ions, radicals | Introduction of oxygen-containing functional groups (-OH, -C=O, -COOH) | Increased hydrophilicity, improved wettability and adhesion |
| Nitrogen (N₂) | N atoms, N ions, radicals | Introduction of nitrogen-containing groups (-NH₂, imines, amides) | Increased surface energy, provides binding sites for biomolecules |
| Argon (Ar) | Ar ions | Surface cleaning and creation of free radicals (activation) | Improved adhesion of coatings, potential for cross-linking |
By employing these surface modification strategies, materials based on poly(this compound) can be engineered to meet the complex demands of advanced material science and biomedical applications, transforming them from simple bulk materials into highly functional, interactive systems.
Future Directions in Alkyl 2 Cyanoacrylate Research
Development of High-Performance and Specialty Adhesive Formulations
The primary application of alkyl 2-cyanoacrylates lies in their function as rapid-curing adhesives. Future research is geared towards enhancing their performance beyond the capabilities of current formulations, with a focus on durability, flexibility, and suitability for specialized applications. For tert-butyl 2-cyanoacrylate, this involves addressing its inherent brittleness and improving its toughness and peel strength.
One promising avenue is the development of toughened formulations . This involves the incorporation of elastomeric materials or other toughening agents into the adhesive matrix. These agents can absorb and dissipate energy, thereby increasing the impact resistance and peel strength of the adhesive bond. Research in this area is exploring a variety of additives that are compatible with the anionic polymerization of cyanoacrylates and can effectively enhance the toughness of the resulting polymer.
Another key area is the creation of flexible adhesives . While polymerized alkyl 2-cyanoacrylates are typically rigid, many applications, particularly in the medical and electronics fields, require adhesives that can withstand bending and flexing. ellsworth.com Future formulations may incorporate plasticizers or be based on copolymers that introduce flexibility into the polymer backbone. The bulky tert-butyl group of this compound may offer unique steric interactions that can be exploited in the design of these flexible adhesives.
Furthermore, the development of specialty formulations for specific and demanding environments is a significant research focus. This includes adhesives with enhanced thermal stability, resistance to moisture and solvents, and tailored curing times. For instance, formulations with controlled curing speeds are crucial in both industrial manufacturing and delicate medical procedures. Research is ongoing to identify novel inhibitors and accelerators that can be precisely controlled to initiate polymerization on demand.
The following table summarizes key research directions in high-performance this compound adhesive formulations:
| Research Direction | Objective | Potential Approaches |
| Toughened Formulations | Increase impact resistance and peel strength. | Incorporation of elastomers, rubber toughening agents, and core-shell particles. |
| Flexible Adhesives | Enhance elasticity and ability to bond flexible substrates. | Use of plasticizers, development of copolymers with flexible segments. |
| Specialty Formulations | Tailor properties for specific applications. | Development of novel stabilizers, accelerators, and additives for improved thermal and chemical resistance. |
Exploration of Novel Polymer Architectures and Controlled Synthesis Pathways
Moving beyond simple linear polymers, future research will increasingly focus on creating complex and well-defined polymer architectures from this compound. This will unlock new material properties and applications. The key to achieving this lies in the development of controlled synthesis pathways.
Controlled/living polymerization techniques are at the forefront of this research. While the rapid anionic polymerization of cyanoacrylates is advantageous for adhesives, it presents challenges for controlled synthesis. However, recent advancements have shown that controlled anionic polymerization of alkyl 2-cyanoacrylates is achievable under specific conditions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org This opens the door to creating more sophisticated polymer structures.
One area of significant interest is the synthesis of block copolymers . By sequentially adding different monomers, it is possible to create polymers with distinct blocks of poly(this compound) and other polymers. These block copolymers can self-assemble into nanostructures with unique morphologies and properties, making them suitable for applications in nanotechnology and advanced materials.
Another exciting direction is the creation of star-shaped and branched polymers . These architectures can significantly alter the physical properties of the resulting material, such as its viscosity, solubility, and mechanical behavior. While much of the foundational work in this area has been done with tert-butyl acrylate (B77674) using techniques like Atom Transfer Radical Polymerization (ATRP), the principles can be adapted to this compound. cmu.eduresearchgate.net
The table below outlines potential novel polymer architectures and the synthesis pathways being explored for this compound:
| Polymer Architecture | Synthesis Pathway | Potential Properties and Applications |
| Well-defined Linear Polymers | Controlled Anionic Polymerization | Precise control over molecular weight and functionality for advanced applications. |
| Block Copolymers | Sequential Monomer Addition via Controlled Polymerization | Self-assembly into nanostructures, thermoplastic elastomers, and compatibilizers. |
| Star-shaped and Branched Polymers | "Arm-first" or "Core-first" methods using controlled polymerization | Modified rheological properties, drug delivery carriers, and functional coatings. |
Integration in Emerging Advanced Functional Materials
The unique properties of poly(this compound) make it a promising component for a variety of advanced functional materials, extending far beyond its traditional role as an adhesive. A significant area of research is its use in the biomedical field, particularly in drug delivery systems.
Nanoparticles for drug delivery are a prime example of the integration of poly(alkyl 2-cyanoacrylates) into advanced materials. Poly(butyl 2-cyanoacrylate) nanoparticles have been extensively investigated as carriers for anticancer drugs. nih.gov These biodegradable and biocompatible nanoparticles can encapsulate therapeutic agents, protecting them from degradation in the body and enabling targeted delivery to tumor sites. The surface of these nanoparticles can be modified with targeting ligands to further enhance their specificity. The use of this compound in such systems could offer advantages in terms of nanoparticle stability and drug release kinetics due to the bulky nature of the tert-butyl group.
Beyond drug delivery, poly(this compound) is being explored for use in functional coatings . Its ability to form thin, durable films makes it suitable for creating surfaces with specific properties, such as biocompatibility, anti-fouling, or controlled release of active agents. For instance, coatings for medical implants could be designed to prevent bacterial adhesion or to slowly release anti-inflammatory drugs.
Furthermore, the incorporation of poly(this compound) into composite materials is another area of active research. By combining it with other materials, such as reinforcing fibers or functional fillers, it is possible to create composites with enhanced mechanical strength, conductivity, or other desired properties. These advanced composites could find applications in aerospace, automotive, and electronics industries.
Research into Sustainable Synthesis and Controlled Degradation Strategies
In line with the growing emphasis on green chemistry, future research on this compound will increasingly focus on developing more sustainable synthesis methods and strategies for controlled degradation.
The traditional synthesis of cyanoacrylates often involves harsh chemicals and energy-intensive processes. A key area of research is the development of greener synthesis routes . This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the production of n-butyl 2-cyanoacrylate, a principle that can be applied to its tert-butyl counterpart.
Another critical aspect is the controlled degradation of poly(this compound). For biomedical applications, the ability of the polymer to degrade into non-toxic products at a predictable rate is essential. Research is focused on understanding the degradation mechanisms of poly(alkyl 2-cyanoacrylates) and developing methods to control the degradation rate. This could involve the incorporation of specific chemical linkages into the polymer backbone that are susceptible to hydrolysis or enzymatic cleavage. By tailoring the degradation profile, it is possible to design materials for applications such as temporary medical implants or controlled-release drug delivery systems where the polymer matrix degrades and is cleared from the body after fulfilling its function.
The following table highlights key areas of research in sustainable synthesis and controlled degradation of this compound:
| Research Area | Objective | Potential Strategies |
| Sustainable Synthesis | Reduce environmental impact of production. | Microwave-assisted synthesis, use of green solvents and catalysts, development of biocatalytic routes. |
| Controlled Degradation | Tailor the degradation rate for specific applications. | Understanding degradation mechanisms, incorporation of hydrolytically or enzymatically cleavable linkages. |
Q & A
Q. What are the established methods for synthesizing Tert-butyl 2-cyanoacrylate, and what purity benchmarks are critical for research applications?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of cyanoacrylic acid with tert-butanol under anhydrous conditions. Critical purity benchmarks include:
- Monomer purity ≥98% (to avoid premature polymerization).
- Residual solvent levels <0.1% (e.g., dichloromethane or acetonitrile).
- Moisture content <50 ppm (to prevent polymerization during storage) . Purification methods like vacuum distillation or column chromatography (using silica gel with non-polar eluents) are recommended to achieve these standards .
Q. What analytical techniques are most effective for characterizing this compound’s molecular structure and polymerization kinetics?
Methodological Answer:
- NMR spectroscopy (¹H/¹³C) for verifying ester group formation and tert-butyl substitution.
- FT-IR spectroscopy to confirm the presence of cyano (C≡N, ~2250 cm⁻¹) and acrylate (C=O, ~1700 cm⁻¹) groups.
- Gel permeation chromatography (GPC) for monitoring polymerization kinetics and molecular weight distribution under controlled humidity .
- Differential scanning calorimetry (DSC) to study thermal stability and polymerization exotherms .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Use glove boxes or inert atmospheres (N₂/Ar) to prevent moisture-triggered polymerization .
- Wear nitrile gloves and safety goggles to avoid skin/eye contact, which can cause irritation or allergic reactions .
- Store in airtight containers at 2–8°C to prolong shelf life.
- Equip labs with emergency eye-wash stations and neutralizing agents (e.g., acetone for polymer removal) .
Advanced Research Questions
Q. How do competing hypotheses explain contradictory data on this compound’s thermal stability across different experimental models?
Methodological Answer: Discrepancies may arise from:
- Sample preparation : Residual solvents (e.g., acetone) can lower degradation temperatures.
- Atmospheric exposure : Oxygen inhibits radical-mediated degradation, while moisture accelerates hydrolysis. To resolve contradictions:
- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).
- Compare degradation profiles with structurally similar esters (e.g., methyl or ethyl cyanoacrylates) .
Q. What experimental strategies can resolve discrepancies in cytotoxicity assessments of this compound derivatives observed in different cell lines?
Methodological Answer:
- Standardize degradation protocols : Simulate physiological conditions (pH 7.4, 37°C) to assess formaldehyde release, a known cytotoxic byproduct .
- Use multiple cell lines (e.g., NIH/3T3 fibroblasts vs. HeLa) to evaluate cell-type-specific responses.
- Quantify apoptosis markers (e.g., caspase-3) and inflammatory cytokines (IL-6, TNF-α) to differentiate direct toxicity from immune-mediated effects .
Q. What mechanistic models best describe the polymerization behavior of this compound under varying humidity and temperature conditions?
Methodological Answer:
- Anionic polymerization : Dominant in high-humidity environments (>60% RH), initiated by hydroxyl ions from water.
- Radical polymerization : Occurs under UV light or elevated temperatures (>50°C), producing cross-linked networks. Experimental validation:
- Use quartz crystal microbalance (QCM) to monitor real-time polymerization rates at different RH levels.
- Compare kinetics with Arrhenius models to quantify activation energy .
Q. How can researchers optimize reaction conditions to minimize oligomer formation during this compound synthesis?
Methodological Answer:
- Control reaction stoichiometry : Use a 1.2:1 molar ratio of tert-butanol to cyanoacrylic acid to limit unreacted monomer.
- Add inhibitors : 0.01–0.1% hydroquinone or methanesulfonic acid to suppress oligomerization.
- Employ low-temperature reactions (<10°C) to slow kinetic side reactions.
- Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
